molecular formula C8H7Cl3Si B3044986 Trichloro(4-ethenylphenyl)silane CAS No. 1009-48-9

Trichloro(4-ethenylphenyl)silane

Cat. No.: B3044986
CAS No.: 1009-48-9
M. Wt: 237.6 g/mol
InChI Key: JEEPFAKTJAOOQX-UHFFFAOYSA-N
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Description

Trichloro(4-ethenylphenyl)silane, also known as trichloro(4-vinylphenyl)silane, is an organosilicon compound with the molecular formula C8H7Cl3Si. This compound is characterized by the presence of a trichlorosilyl group attached to a 4-ethenylphenyl moiety. It is commonly used in various chemical processes due to its reactivity and ability to form stable bonds with other elements.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(4-ethenylphenyl)silane can be synthesized through the reaction of 4-ethenylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:

C6H4CH=CH2MgBr+SiCl4C6H4CH=CH2SiCl3+MgBrClC_6H_4CH=CH_2MgBr + SiCl_4 \rightarrow C_6H_4CH=CH_2SiCl_3 + MgBrCl C6​H4​CH=CH2​MgBr+SiCl4​→C6​H4​CH=CH2​SiCl3​+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of high-purity reagents and advanced distillation techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Trichloro(4-ethenylphenyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups through reactions with nucleophiles.

    Hydrosilylation: The vinyl group can participate in hydrosilylation reactions with hydrosilanes to form new silicon-carbon bonds.

    Polymerization: The vinyl group can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Catalysts: Platinum or palladium catalysts are often used in hydrosilylation reactions to facilitate the addition of silanes to the vinyl group.

    Polymerization Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

    Hydrosilylation Products: The addition of hydrosilanes to the vinyl group results in the formation of new organosilicon compounds.

Scientific Research Applications

Trichloro(4-ethenylphenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is employed in the modification of biomolecules and surfaces for biological studies.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its ability to form strong bonds with other materials.

Mechanism of Action

The mechanism of action of trichloro(4-ethenylphenyl)silane involves the reactivity of the trichlorosilyl group and the vinyl group. The trichlorosilyl group can undergo nucleophilic substitution reactions, while the vinyl group can participate in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): A simpler compound with similar reactivity but lacking the vinyl group.

    Chlorosilane (H3SiCl): Another related compound with fewer chlorine atoms and different reactivity.

    Dichlorosilane (H2SiCl2): A compound with two chlorine atoms and different applications.

Uniqueness: Trichloro(4-ethenylphenyl)silane is unique due to the presence of both the trichlorosilyl group and the vinyl group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various fields of research and industry.

Properties

IUPAC Name

trichloro-(4-ethenylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3Si/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEPFAKTJAOOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634683
Record name Trichloro(4-ethenylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-48-9
Record name Trichloro(4-ethenylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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